5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Description
Structural Classification of Spirocyclic Amine Derivatives
Spirocyclic amine derivatives represent a specialized subset of heterocyclic compounds characterized by the presence of one or more nitrogen atoms within ring systems connected through a quaternary spiro carbon atom. According to established classification systems, spiro compounds are distinguished by having at least two molecular rings sharing one common atom, with the connecting atom termed the spiro atom. In the case of this compound, the spiro carbon serves as the junction between a four-membered azetidine ring and a five-membered pyrrolidinone ring, both containing nitrogen heteroatoms.
The classification of this compound within the broader category of spirocyclic amines involves several structural considerations. First, it is categorized as a heterocyclic spiro compound because it contains heteroatoms other than carbon within the ring structure. Second, the presence of two nitrogen atoms classifies it as a diazaspiro compound, specifically within the diazaspiro[3.4]octane family. The numerical designation [3.4] indicates that the smaller ring contains three carbon atoms connected to the spiro center, while the larger ring contains four carbon atoms attached to the spiro junction.
| Structural Feature | Classification | Description |
|---|---|---|
| Ring System Type | Heterocyclic Spirocyclic | Contains nitrogen heteroatoms in spiro-connected rings |
| Heteroatom Content | Diaza | Two nitrogen atoms present in the structure |
| Ring Size Designation | [3.4] | Four-membered and five-membered rings |
| Functional Groups | Lactam, Amine | Carbonyl group in five-membered ring, tertiary amine |
| Stereochemical Features | Quaternary Spiro Center | Rigid three-dimensional architecture |
The structural classification also encompasses the functional group characteristics present within the molecule. The five-membered ring contains a lactam functionality, where the nitrogen atom is incorporated into a cyclic amide structure with the carbonyl group at the 7-position. This lactam moiety contributes to the compound's hydrogen bonding capabilities and potential for biological activity. The four-membered ring features a tertiary amine nitrogen that can participate in electrostatic interactions with biological targets.
Furthermore, the presence of geminal dimethyl substituents at the 5-position introduces additional structural complexity and influences the compound's conformational behavior. These methyl groups create steric hindrance that can affect molecular flexibility and receptor binding interactions. The overall three-dimensional architecture resulting from the spiro junction creates a rigid molecular framework that reduces conformational entropy and may enhance binding selectivity for specific biological targets.
Historical Context of Diazaspiro[3.4]octane Scaffold Development
The development of diazaspiro[3.4]octane scaffolds represents a significant advancement in medicinal chemistry that emerged from the broader evolution of spirocyclic compound synthesis and application. The historical foundation for spirocyclic chemistry can be traced to 1900 when von Baeyer first identified spiro compounds, establishing the nomenclature and fundamental understanding of these unique molecular architectures. This early work laid the groundwork for subsequent investigations into the synthetic accessibility and biological relevance of spirocyclic structures.
The specific development of diazaspiro[3.4]octane derivatives gained momentum in the late twentieth and early twenty-first centuries as synthetic methodologies for constructing complex spirocyclic frameworks became more sophisticated. Advances in organic synthesis, particularly in the formation of strained ring systems and the incorporation of heteroatoms into spirocyclic structures, enabled chemists to access previously challenging molecular targets. The development of efficient synthetic routes to these compounds was crucial for their adoption in medicinal chemistry programs.
A pivotal moment in the development of diazaspiro[3.4]octane scaffolds occurred with the recognition of their potential as three-dimensional drug-like molecules. Traditional drug discovery efforts had largely focused on planar or conformationally flexible molecules, but the rigid three-dimensional architecture of spirocyclic compounds offered distinct advantages in terms of selectivity and reduced off-target effects. The perpendicular arrangement of rings in spirocyclic structures was found to suppress molecular interactions of pi-systems, enhance solubility, and prevent the formation of undesirable aggregates.
| Historical Period | Development Milestone | Significance |
|---|---|---|
| 1900 | Discovery by von Baeyer | First identification and nomenclature of spiro compounds |
| 1960s-1980s | Synthetic methodology advancement | Development of methods for constructing spirocyclic frameworks |
| 1990s-2000s | Medicinal chemistry adoption | Recognition of three-dimensional benefits in drug design |
| 2010s | Automated synthesis | Development of flow chemistry approaches for scaffold preparation |
| 2020s | Structure-based design | Integration with protein crystallography for targeted drug design |
The recent development of automated, continuous flow synthesis methods for diazaspiro compounds has significantly enhanced their accessibility for medicinal chemistry applications. These advances have enabled the preparation of diverse libraries of spirocyclic compounds with varying substitution patterns and functional groups, facilitating structure-activity relationship studies and optimization efforts. The integration of photoredox catalysis and automated synthesis platforms has made it possible to generate spirocyclic scaffolds from readily available starting materials with high efficiency and reproducibility.
Contemporary research has focused on exploiting the unique structural features of diazaspiro[3.4]octane scaffolds for specific therapeutic applications. The development of 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists represents a significant milestone in this field, demonstrating the potential for rational drug design based on spirocyclic frameworks. This application has validated the therapeutic relevance of these scaffolds and encouraged further investigation into their biological activities.
Significance in Modern Medicinal Chemistry
The significance of this compound and related diazaspiro[3.4]octane derivatives in modern medicinal chemistry stems from their unique combination of structural rigidity, three-dimensional complexity, and versatile biological activity profiles. These compounds address several key challenges in contemporary drug discovery, including the need for enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action. The rigid three-dimensional architecture provided by the spirocyclic framework offers distinct advantages over traditional flat or flexible molecular scaffolds.
Recent investigations have demonstrated the exceptional potential of diazaspiro[3.4]octane derivatives as sigma-1 receptor antagonists, with compound development programs achieving nanomolar binding affinities and significant functional activity. The sigma-1 receptor represents an important therapeutic target for pain management, neuroprotection, and neuropsychiatric disorders. The ability of spirocyclic compounds to selectively target this receptor while avoiding interactions with related proteins highlights the value of three-dimensional molecular design in achieving biological selectivity.
The therapeutic relevance of these compounds extends beyond sigma-1 receptor modulation. Structure-activity relationship studies have revealed that modifications to the diazaspiro[3.4]octane core can tune selectivity for different biological targets, suggesting broad applicability across multiple therapeutic areas. The scaffold's ability to serve as a privileged structure for diverse biological activities makes it an attractive platform for drug discovery programs targeting various diseases and conditions.
| Therapeutic Application | Target | Biological Activity | Clinical Relevance |
|---|---|---|---|
| Pain Management | Sigma-1 Receptor | Antagonist activity | Enhancement of opioid analgesia |
| Neuroprotection | Sigma-1 Receptor | Functional modulation | Potential in neurodegenerative diseases |
| Oncology | Multiple targets | Antiproliferative effects | Cancer cell growth inhibition |
| Central Nervous System | Various receptors | Selective binding | Neuropsychiatric applications |
The synthetic accessibility of diazaspiro[3.4]octane derivatives has been significantly enhanced through the development of modular synthetic approaches and automated synthesis platforms. These advances have reduced the barriers to accessing diverse analogs and enabled rapid optimization of lead compounds. The availability of efficient synthetic methods has accelerated the pace of medicinal chemistry programs and facilitated the exploration of structure-activity relationships.
Furthermore, the compound class has demonstrated favorable drug-like properties, including appropriate molecular weight, lipophilicity, and solubility characteristics. The spirocyclic architecture contributes to metabolic stability by restricting conformational flexibility and protecting key functional groups from enzymatic degradation. These properties make diazaspiro[3.4]octane derivatives attractive candidates for oral drug development and systemic therapeutic applications.
The integration of computational methods and structure-based drug design has further enhanced the significance of these compounds in modern medicinal chemistry. High-resolution crystal structures of target proteins complexed with spirocyclic ligands have provided detailed insights into binding modes and structure-activity relationships. This structural information has enabled rational optimization of compound properties and the design of more potent and selective analogs.
Properties
IUPAC Name |
5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRGQHPXIADAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1)CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction
Cyclization Approach: The core diazaspiro[3.4]octane system can be constructed via intramolecular cyclization of appropriately substituted diamines or amino alcohols with ketones or aldehydes, followed by ring closure under acidic or basic conditions.
Example from Related Compounds: In a patent (WO2018117153A1), related 1,6-diazaspiro[3.4]octane derivatives are prepared through hydrogenation and cyclization steps involving palladium-catalyzed reduction and subsequent base-mediated cyclization in organic solvents such as tetrahydrofuran or acetonitrile.
Ketone Functionalization at Position 7
The ketone at the 7-position can be introduced by oxidation of a corresponding secondary alcohol or by direct incorporation through acylation reactions.
For example, acylation with acryloyl or prop-2-enoyl derivatives has been reported in related diazaspiro compounds as part of the synthetic sequence.
Formation of Hydrochloride Salt
Conversion to the hydrochloride salt is generally accomplished by treatment of the free base with hydrochloric acid in an appropriate solvent such as dioxane or ethereal HCl solutions.
This step enhances the compound’s crystallinity and stability, facilitating purification and handling.
Detailed Experimental Procedures and Data
Representative Preparation of 4,7-Diazaspiro[2.5]octane Derivatives (Analogous Methodology)
Hydrogenation and Cyclization (From Patent WO2018117153A1)
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Alkylation & Protection (Ref. 3) | Method 2: Hydrogenation & Cyclization (Ref. 2) | Method 3: Acylation & Salt Formation (Ref. 1) |
|---|---|---|---|
| Starting Material | tert-Butyl diazaspirocarboxylate | Protected diazaspiro amine derivative | Diazaspiro compound with amino substituent |
| Key Reagents | CsOH, iodobenzene, trifluoroacetic anhydride | Pd/C, H2, DIPEA, p-Toluenesulfonic acid | Acryloyl derivatives, indazolyl benzonitrile |
| Solvents | DMSO, DCM, pyridine | Methanol, THF, acetonitrile | Organic solvents (e.g., DCM, acetonitrile) |
| Reaction Conditions | 120°C sealed tube, 0°C to RT, 45°C heating | RT to 50°C, H2 pressure 0.4 MPa, 12 h stirring | Room temperature to moderate heating |
| Yields | Moderate (31-65%) | Moderate to good (not specified) | Not specified |
| Purification | Silica gel chromatography, HPLC | Filtration, crystallization | Crystallization, salt precipitation |
| Product Form | Hydrochloride salt, trifluoroacetylated derivative | Crystalline salt forms | Hydrochloride salt |
Research Findings and Notes
The preparation of this compound typically involves multi-step synthesis starting from protected diazaspiro intermediates.
Hydrogenation using palladium on carbon under mild hydrogen pressure is a key step for reduction and preparation of amine intermediates.
Base-mediated cyclization and acylation reactions enable the construction of the spirocyclic ketone framework.
Salt formation with hydrochloric acid or p-toluenesulfonic acid improves compound stability and crystallinity, which is essential for pharmaceutical applications.
Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields and purity.
Purification often requires chromatographic techniques or crystallization from mixed solvents (e.g., acetonitrile and 1-butanol).
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride exhibit antidepressant-like effects in animal models. These compounds may act as serotonin reuptake inhibitors or modulate other neurotransmitter systems, making them potential candidates for developing new antidepressants.
Antitumor Properties
Studies have suggested that spirocyclic compounds can possess antitumor activity. The unique structure of this compound may allow it to interact with cancer cell signaling pathways, leading to apoptosis in malignant cells.
Neurological Research
The compound's structure suggests potential neuroprotective properties. Investigations into its effects on neurodegenerative diseases like Alzheimer's and Parkinson's are ongoing, focusing on its ability to cross the blood-brain barrier and influence neuroinflammatory processes.
Analgesic Effects
Preliminary studies indicate that this compound may exhibit analgesic properties, potentially providing a new avenue for pain management therapies without the side effects associated with traditional opioids.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as elasticity and thermal stability.
Coatings and Adhesives
The compound's chemical reactivity allows for the development of advanced coatings and adhesives with improved durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.4]octane family includes diverse derivatives with variations in substituents, nitrogen positioning, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Nitrogen Positioning: The 2,6-diaza arrangement in the target compound contrasts with 1,6-diaza (e.g., 1-Methyl-1,6-diazaspiro[3.4]octane) or 2,5-diaza analogs (e.g., 2-Boc-2,5-diazaspiro[3.4]octane).
Boc-protected amines (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) are intermediates in synthesis, whereas the hydrochloride salt is a deprotected, pharmaceutically active form .
Counterion Effects :
- The hydrochloride salt likely exhibits higher aqueous solubility compared to the tosylate analog due to chloride’s hydrophilicity. However, the tosylate’s sulfonate group may enhance crystallinity and stability .
Cost and Availability :
- Boc-protected derivatives are generally cheaper (e.g., $110/250mg for 2-Boc-2,6-diazaspiro[3.4]octane) but require deprotection for biological use. The hydrochloride and tosylate forms are less readily available, with the latter currently out of stock .
Biological Activity
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a heterocyclic compound notable for its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. This unique configuration is believed to influence its biological activity significantly, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- CAS Number : 2097951-79-4
- Purity : Typically >97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Initial studies suggest that it may exhibit binding affinity towards serotonin and dopamine receptors, which could elucidate potential psychoactive effects. Furthermore, the compound's carbonyl group allows for nucleophilic substitutions and acylation reactions, enhancing its reactivity in biological systems .
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, a study on diazaspiro compounds demonstrated their efficacy in protecting against seizures in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
| Compound | MES ED(50) (mg/kg) | TD(50) (mg/kg) | Protection Index |
|---|---|---|---|
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | 12.5 | 310 | 24.8 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
Enzyme Interaction Studies
The compound has shown promise in enzyme inhibition assays. Its structural features suggest potential interactions with enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases or disorders .
Case Studies and Research Findings
- Neuropharmacological Studies : Investigations into the psychoactive properties of related spirocyclic compounds have highlighted their potential as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions starting from accessible precursors. Researchers have focused on optimizing reaction conditions to maximize yield and purity .
- Comparative Analysis : Comparative studies with similar compounds reveal that variations in substituent positioning on the spirocyclic framework can lead to significant differences in biological activity and pharmacological profiles .
Q & A
Q. Table 1: Key Analytical Parameters for Stability Testing
Q. Table 2: Computational Tools for Mechanistic Analysis
| Tool | Application | Validation Metric |
|---|---|---|
| Gaussian 16 | Transition state optimization | RMSD < 0.1 Å (vs. X-ray) |
| COSMO-RS | Solvent effect prediction | ΔG solvation error < 1 kcal/mol |
| AMBER | Molecular dynamics (aqueous systems) | Radial distribution function |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
